(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves a multi-step process. One common method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities and are known for their biological activity and synthetic utility.
2,4-Disubstituted arylthiazoles: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride stands out due to its unique chiral structure, which imparts specific stereochemical properties and biological activities. Its versatility in various chemical reactions and applications further highlights its significance in scientific research and industry.
Properties
IUPAC Name |
(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKGXORZZZDFX-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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